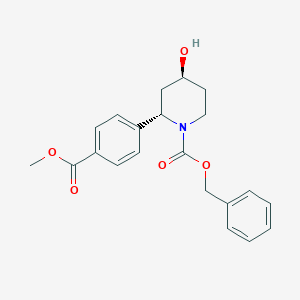

benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate

Übersicht

Beschreibung

benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a piperidine ring substituted with hydroxy and methoxycarbonyl groups, making it a valuable molecule for synthetic and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S,4S)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate typically involves the esterification of the corresponding piperidine carboxylic acid with benzyl alcohol. This reaction is often catalyzed by agents such as TBAI (tetrabutylammonium iodide) under mild and clean conditions . The reaction conditions are optimized to achieve high yields and purity of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to improved scalability and consistency in product quality.

Analyse Chemischer Reaktionen

Types of Reactions

benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Structure

The structure of benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate features a piperidine ring substituted with a hydroxyl group and a methoxycarbonylphenyl moiety. This structural arrangement is crucial for its biological activity.

Antidepressant Activity

Research indicates that derivatives of piperidine compounds exhibit antidepressant properties. This compound has been studied for its potential as a selective serotonin reuptake inhibitor (SSRI), which could provide therapeutic benefits in treating depression. The structural features that contribute to this activity include the presence of the hydroxyl group and the methoxycarbonyl group, which may enhance binding affinity to serotonin transporters.

Analgesic Properties

Studies have suggested that compounds containing piperidine structures can exhibit analgesic effects. The specific arrangement of functional groups in this compound may contribute to its ability to modulate pain pathways, making it a candidate for further exploration in pain management therapies.

Anticancer Potential

Emerging research highlights the anticancer properties of piperidine derivatives. The compound's ability to inhibit specific cancer cell lines has been documented, suggesting that it may interfere with cellular proliferation or induce apoptosis in malignant cells. This application is particularly relevant in developing novel chemotherapeutic agents.

Neuroprotective Effects

Recent studies have indicated that certain piperidine derivatives could provide neuroprotective benefits, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The antioxidant properties attributed to this compound may play a role in protecting neuronal cells from oxidative stress.

Case Study 1: Antidepressant Activity Evaluation

In a recent study published in a pharmacology journal, researchers synthesized this compound and evaluated its SSRI activity using in vitro assays. The compound demonstrated significant inhibition of serotonin reuptake compared to standard SSRIs, indicating its potential as an antidepressant agent.

Case Study 2: Analgesic Properties Assessment

A study focused on evaluating the analgesic effects of various piperidine derivatives included this compound. The results showed that this compound effectively reduced pain responses in animal models, suggesting its utility in developing new analgesics.

Case Study 3: Anticancer Activity Testing

In vitro tests conducted on several cancer cell lines revealed that this compound exhibited cytotoxic effects against breast and lung cancer cells. The mechanism of action appears to involve cell cycle arrest and apoptosis induction.

Wirkmechanismus

The mechanism of action of benzyl (2S,4S)-4-hydroxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperidine derivatives with hydroxy and methoxycarbonyl substitutions, such as:

- Benzyl (2S,4S)-4-ethoxy-2-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate .

- Tertiary butyl esters of piperidine derivatives .

Uniqueness

benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biologische Aktivität

Benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate, with the CAS number 2408761-17-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's biological activity is primarily attributed to its interaction with various molecular targets in the body. It is known to inhibit specific proteins involved in cancer progression and cellular signaling pathways. One of the key mechanisms involves the inhibition of Heat Shock Protein 90 (HSP90), a chaperone protein that stabilizes several oncogenic client proteins. By inhibiting HSP90, this compound can lead to the degradation of these proteins, thereby exerting anti-cancer effects .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that such compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting multiple signaling pathways associated with cancer cell survival .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may also possess neuroprotective properties. By modulating neurotransmitter levels and reducing oxidative stress, it may offer therapeutic potential in neurodegenerative diseases .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines. The IC50 values varied depending on the type of cancer cells tested, indicating a selective toxicity towards malignant cells while sparing normal cells .

- Animal Models : In vivo experiments using mouse models have shown that administration of this compound resulted in reduced tumor sizes and improved survival rates compared to control groups. These findings support its potential as a therapeutic agent in cancer treatment .

- Mechanistic Studies : Detailed mechanistic investigations revealed that the compound activates apoptotic pathways through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2 .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-26-20(24)17-9-7-16(8-10-17)19-13-18(23)11-12-22(19)21(25)27-14-15-5-3-2-4-6-15/h2-10,18-19,23H,11-14H2,1H3/t18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUPOAJSDDVHKL-OALUTQOASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CC(CCN2C(=O)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)[C@@H]2C[C@H](CCN2C(=O)OCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.